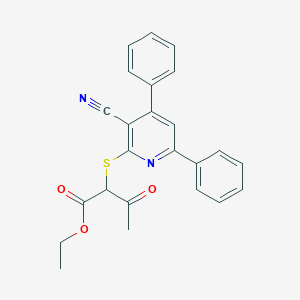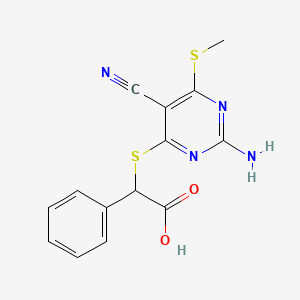![molecular formula C28H36N4O2S3 B4148079 N-(ADAMANTAN-1-YL)-2-{[5-({[(ADAMANTAN-1-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4148079.png)
N-(ADAMANTAN-1-YL)-2-{[5-({[(ADAMANTAN-1-YL)CARBAMOYL]METHYL}SULFANYL)-4-CYANO-1,2-THIAZOL-3-YL]SULFANYL}ACETAMIDE
Overview
Description
2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a cyano group, an isothiazole ring, and adamantylacetamide moieties, making it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) typically involves multiple steps, starting with the preparation of the isothiazole ring. The cyano group is introduced through a nucleophilic substitution reaction, followed by the formation of the thioether linkage. The adamantylacetamide moieties are then attached through amide bond formation. Common reagents used in these reactions include cyanoacetic acid, thionyl chloride, and adamantylamine, under conditions such as reflux or room temperature stirring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The isothiazole ring can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Halogenated, nitrated, or sulfonated derivatives
Scientific Research Applications
2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group and isothiazole ring can form hydrogen bonds or coordinate with metal ions, while the adamantylacetamide moieties provide steric bulk and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- **2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-2-naphthylacetamide)
- **2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-(2-fluorophenyl)acetamide)
Uniqueness
Compared to similar compounds, 2,2’-[(4-cyano-3,5-isothiazolediyl)bis(thio)]bis(N-1-adamantylacetamide) is unique due to the presence of adamantyl groups, which enhance its stability and lipophilicity. This makes it more suitable for applications requiring robust and hydrophobic molecules.
Properties
IUPAC Name |
N-(1-adamantyl)-2-[[3-[2-(1-adamantylamino)-2-oxoethyl]sulfanyl-4-cyano-1,2-thiazol-5-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O2S3/c29-13-22-25(35-14-23(33)30-27-7-16-1-17(8-27)3-18(2-16)9-27)32-37-26(22)36-15-24(34)31-28-10-19-4-20(11-28)6-21(5-19)12-28/h16-21H,1-12,14-15H2,(H,30,33)(H,31,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHGUHPMUPHQCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)CSC4=C(C(=NS4)SCC(=O)NC56CC7CC(C5)CC(C7)C6)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6'-amino-2-oxo-3'-[(phenylthio)methyl]-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4148000.png)
![6'-amino-2-oxo-3'-(thiophen-2-yl)-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B4148003.png)
![6-amino-4-{4-methoxy-3-[(2-nitrophenoxy)methyl]phenyl}-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4148029.png)
![methyl 4-(2-chlorophenyl)-5-cyano-6-[(2-methoxy-2-oxoethyl)thio]-2-methyl-1,4-dihydro-3-pyridinecarboxylate](/img/structure/B4148040.png)

![6-amino-3-ethyl-4-(3-thienyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4148051.png)
![6-amino-4-(3-hydroxyphenyl)-3-(trifluoromethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4148056.png)
![ethyl [6-amino-5-cyano-4-(3-furyl)-2,4-dihydropyrano[2,3-c]pyrazol-3-yl]acetate](/img/structure/B4148063.png)
![methyl 4-(6-amino-5-cyano-3-ethyl-2,4-dihydropyrano[2,3-c]pyrazol-4-yl)benzoate](/img/structure/B4148064.png)

![1-adamantyl[4-amino-2-(benzylamino)-1,3-thiazol-5-yl]methanone](/img/structure/B4148080.png)
![Ethyl 2-[[5-acetyl-3-cyano-6-methyl-4-(2-nitrophenyl)-1,4-dihydropyridin-2-yl]sulfanyl]acetate](/img/structure/B4148093.png)
![6-amino-4-(3,4-difluorophenyl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4148099.png)
![{[3-Cyano-4-(4-methoxyphenyl)-6-(thiophen-2-yl)pyridin-2-yl]sulfanyl}(phenyl)acetic acid](/img/structure/B4148106.png)
